Bomedemstat is classified as a small molecule drug and falls under the category of epigenetic modulators. Its primary function is to inhibit LSD1, which plays a crucial role in demethylating histones and regulating transcriptional activity. This mechanism positions Bomedemstat within the broader context of cancer therapeutics aimed at altering epigenetic landscapes to combat malignancies .
The synthesis of Bomedemstat involves several key steps:
Bomedemstat undergoes various chemical reactions, primarily characterized by:
Common reagents used in these reactions include derivatives of cyclopropylamine and benzamide, along with triazole-forming agents. The major products from these reactions include methylated histones and the final compound itself .
Bomedemstat exerts its pharmacological effects primarily through the inhibition of LSD1. By blocking this enzyme's activity, Bomedemstat leads to:
In preclinical studies, the inhibition of LSD1 by Bomedemstat has been shown to sensitize cancer cells to immune checkpoint blockade therapies, enhancing T-cell responses against tumors .
Bomedemstat exhibits several notable physical and chemical properties:
Data regarding solubility and stability are crucial for understanding how Bomedemstat behaves in biological systems and its potential efficacy as a therapeutic agent .
Bomedemstat has several promising applications in scientific research and clinical settings:
Bomedemstat (IMG-7289, MK-3543) is an orally bioavailable, irreversible small-molecule inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme critical for regulating histone methylation states. Chemically designated as N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(1H-1,2,3-triazol-1-yl)benzamide bis-tosylate salt (C₂₈H₃₄FN₇O₂), it features a pharmacophore optimized for enhanced specificity against LSD1 [1] [5]. Structurally, bomedemstat contains:
Bomedemstat inhibits LSD1 by forming a covalent adduct with FAD. The initial hydride abstraction from the inhibitor's cyclopropyl group by oxidized FAD generates an iminium intermediate. Subsequent hydrolysis releases a cinnamaldehyde fragment that covalently binds reduced FAD, permanently inactivating the LSD1/CoREST complex [1] [9]. This mechanism achieves >2500-fold greater specificity for LSD1 over monoamine oxidase (MAO)-A and -B, mitigating risks of neurotoxicity associated with earlier LSD1 inhibitors like tranylcypromine (TCP) [1]. Biochemical assays demonstrate bomedemstat's low nanomolar potency (IC₅₀ ~50 nM) against recombinant LSD1, significantly outperforming TCP's micromolar-range activity [1].
Table 1: Selectivity Profile of Bomedemstat
Enzyme Target | IC₅₀ (μM) | Selectivity Ratio vs. LSD1 |
---|---|---|
LSD1 | 0.05 | 1 |
MAO-A | >125 | >2500 |
MAO-B | >125 | >2500 |
Selected Kinases* | >10 | >200 |
Representative panel screened at 10 μM; no significant inhibition observed [1].
Bomedemstat was invented by McCall, Rienhoff, and Clare in 2014, with the foundational composition-of-matter patent (US-20150299151-A1) filed by Imago BioSciences [5] [8]. Key intellectual property milestones include:
Merck Sharp & Dohme acquired Imago BioSciences in January 2023, securing global development rights. Clinical development accelerated following promising preclinical data:
Table 2: Key Clinical Development Milestones
Year | Phase | Indication(s) | ClinicalTrials.gov ID | Key Outcomes |
---|---|---|---|---|
2016 | I | AML/MDS | NCT02842827 | Established safety profile |
2020 | II | Essential Thrombocythemia (ET) | NCT04254978 | 90% hematologic response rate (n=29) [10] |
2021 | II | Myelofibrosis (MF) | NCT03136185 | Reduced splenomegaly, symptom burden |
2023 | II | Polycythemia Vera (PV) | NCT05558696 | Ongoing |
2024 | I/II | Small Cell Lung Cancer (SCLC) | - | Initiated combination with immunotherapy [4] |
LSD1, discovered in 2004 as the first histone demethylase, governs gene expression by catalyzing the oxidative removal of mono- and dimethyl groups from histone H3 lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2) using FAD as a cofactor [1] [9]. Its enzymatic activity is scaffolded within multiprotein complexes:
In cancer, LSD1 overexpression drives pathogenesis through:
Beyond oncology, LSD1 fine-tunes hematopoietic differentiation. Genetic ablation disrupts megakaryocyte-erythroid progenitor maturation, validating its targeting in MPNs [1] [8]. Bomedemstat exploits this dependency, reducing JAK2V617F or CALR-mutant clone proliferation in MPN models while sparing normal stem cells [8] [10].
Table 3: LSD1 Dysregulation in Human Diseases
Disease Category | Key Pathogenic Mechanisms | Bomedemstat's Therapeutic Action |
---|---|---|
Myeloproliferative Neoplasms | Sustains malignant clone proliferation via GFI1B-mediated differentiation blockade | Reduces mutant allele burden, normalizes blood counts [8] [10] |
Neuroendocrine Prostate Cancer | Amplifies stem-like programs and androgen-independent growth | Suppresses SOX2, NESTIN; restores therapeutic sensitivity [1] |
Small Cell Lung Cancer | Represses MHC-I and neuroendocrine dedifferentiation programs | Enhances CD8+ T-cell infiltration; synergizes with anti-PD1 [4] |
Acute Myeloid Leukemia | Maintains leukemic stem cell self-renewal via H3K4me2 erosion at differentiation promoters | Promotes myeloid maturation in preclinical models [9] |
Bomedemstat's molecular design optimizes pharmacokinetics and target engagement. Key properties include:
Irreversible inhibition confers prolonged suppression of LSD1 activity despite rapid plasma clearance, enabling sustained epigenetic modulation critical for disease modification in MPNs and solid tumors [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7